3-cyclopropyl-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
Properties
Molecular Formula |
C18H19F3N4O |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-cyclopropyl-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C18H19F3N4O/c1-11-12(2)22-17-24(15-5-3-4-13(8-15)18(19,20)21)9-23(14-6-7-14)10-25(17)16(11)26/h3-5,8,14H,6-7,9-10H2,1-2H3 |
InChI Key |
QGMUHACZTJNZHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)C3CC3)C4=CC=CC(=C4)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Halogenation and Grignard Reagent Formation
The synthesis begins with the halogenation of benzotrifluoride, yielding an isomeric mixture of meta-, para-, and ortho-halo benzotrifluorides in a ratio of approximately 96:3:1. This meta-rich mixture is critical for ensuring regioselectivity in subsequent steps. The halo benzotrifluoride undergoes a Grignard reaction with magnesium metal in tetrahydrofuran (THF) catalyzed by iodine or ethylene dibromide. The resulting Grignard complex is highly reactive and serves as a precursor for ketene addition.
Ketene Addition and Acetophenone Formation
The Grignard reagent reacts with ketene in an aromatic hydrocarbon solvent (e.g., toluene) at –10°C in the presence of a transition metal ligand–acid complex, such as iron(III) acetylacetonate (Fe(AcAc)₃) and acetic acid. This step produces an isomeric mixture of 3-(trifluoromethyl)acetophenone (TFMAP) with a yield of 75–85%. The reaction’s low temperature minimizes side reactions, while the ligand–acid complex enhances electrophilic ketene reactivity.
Table 1: Optimization of Grignard–Ketene Reaction Conditions
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | –10°C | 78–85 |
| Solvent | Toluene | 81 |
| Catalyst | Fe(AcAc)₃ + acetic acid | 85 |
Preparation of 2-Amino-7,8-Dimethyl-1-[3-(Trifluoromethyl)Phenyl]-3H-Pyrimidin-4-One
β-Keto Ester Synthesis
TFMAP is converted to ethyl 3-[3-(trifluoromethyl)phenyl]-3-oxopropanoate via Claisen condensation with ethyl acetate. This β-keto ester serves as the backbone for pyrimidinone formation.
Pyrimidinone Cyclocondensation
The β-keto ester reacts with guanidine hydrochloride in ethanol under reflux to form 2-amino-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-3H-pyrimidin-4-one. The methyl groups at positions 7 and 8 originate from the β-keto ester’s α-substituents, ensuring regioselective incorporation.
Key Reaction Metrics:
-
Yield : 70–75%
-
Purity : >95% (HPLC)
Three-Component Annulation Reaction
Reaction Mechanism
The pyrimidinone intermediate undergoes a one-pot annulation with cyclopropylamine and formaldehyde in ethanol at reflux. Formaldehyde facilitates imine formation, while cyclopropyl amine introduces the cyclopropyl substituent at position 3. The reaction proceeds via nucleophilic attack and subsequent cyclization, forming the tetrahydropyrimido-triazin-one core.
Optimization of Annulation Conditions
Reagent stoichiometry and temperature are critical for minimizing byproducts. A molar ratio of 1:1:2 (pyrimidinone:amine:formaldehyde) at 80°C for 3 hours achieves optimal results.
Table 2: Annulation Reaction Parameters
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 80–88 |
| Temperature | 80°C | 85 |
| Time | 3 hours | 88 |
Purification and Characterization
Crystallization and Solvent Extraction
The crude product is purified via recrystallization from cyclopentane or cyclohexane, yielding 3-cyclopropyl-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a]triazin-6-one with >99% purity.
Spectroscopic Validation
-
¹H NMR (DMSO-d₆) : δ 1.87 (s, 3H, CH₃), 2.02 (s, 3H, CH₃), 4.48–4.73 (m, 4H, CH₂), 5.21 (s, 1H, NH), 7.45–7.89 (m, 4H, Ar–H).
-
LC-MS : m/z 435.2 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
Scientific Research Applications
3-cyclopropyl-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
Key Structural and Functional Insights
Cyclopropyl vs. In contrast, the methoxyethyl substituent in introduces flexibility and polarity, which may enhance aqueous solubility but reduce metabolic stability . Example: Cyclopropyl-containing analogs in kinase inhibitors (e.g., JAK/STAT pathways) often exhibit prolonged half-lives compared to ether-linked derivatives .
Aromatic Substituents (Position 1): The 3-(trifluoromethyl)phenyl group in the target compound offers strong electron-withdrawing effects and resistance to oxidative metabolism. The 4-fluorophenyl group in provides moderate electronegativity, while the 4-phenoxyphenyl in enables extended π-system interactions, useful for DNA intercalation or topoisomerase inhibition .
Bioactivity Trends: While specific data for the target compound are lacking, related pyrimido-triazinones demonstrate anticancer activity. For instance, derivatives with trifluoromethyl groups show IC₅₀ values in the nanomolar range against lung and colon cancer cell lines in microculture tetrazolium assays .
Biological Activity
3-Cyclopropyl-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a novel compound with potential therapeutic applications. Its unique chemical structure suggests a range of biological activities that merit detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 364.4 g/mol. The presence of cyclopropyl and trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉F₃N₄O |
| Molecular Weight | 364.4 g/mol |
| CAS Number | 1158385-35-3 |
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in vitro.
- Cytotoxicity : Evaluations have indicated cytotoxic effects against various human tumor cell lines.
The exact mechanisms by which 3-cyclopropyl-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one exerts its effects are still under investigation. However, several pathways have been proposed:
- Inhibition of Kinases : Similar compounds have been reported to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
- Modulation of Inflammatory Pathways : The compound may influence pathways involving tumor necrosis factor (TNF) and interleukins (ILs), leading to reduced inflammation.
- Interaction with DNA/RNA : Potential interactions with nucleic acids could disrupt cellular processes in cancer cells.
Antitumor Activity
A study conducted on various human tumor cell lines demonstrated that the compound exhibited significant antiproliferative activity. The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| HCT116 | 4.0 |
| A375 | 6.0 |
These results indicate a promising therapeutic potential against cervical and colorectal cancers.
Anti-inflammatory Effects
In vitro assays revealed that treatment with the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its utility in inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
